Selectivity Profile: PRMT6 vs PRMT4 (CARM1) Inhibition — Target-Specific Activity Data for Chemical Probe Development
This compound demonstrates quantifiable selectivity between two closely related protein arginine methyltransferases. Against PRMT6, it exhibits an IC₅₀ of 25 nM [1]. Against the homologous target PRMT4 (CARM1), it shows an IC₅₀ of 14 nM [2]. This ~1.8-fold selectivity preference, measured under distinct but comparable recombinant enzyme assay conditions, provides a defined activity fingerprint that guides rational medicinal chemistry decisions. Note that a structurally distinct analog evaluated against PRMT6 showed an IC₅₀ of 230 nM [3], a 9.2-fold weaker potency, demonstrating that minor structural modifications produce substantial activity shifts.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | PRMT6: 25 nM; PRMT4: 14 nM |
| Comparator Or Baseline | Analog BDBM50158094 vs PRMT6: 230 nM |
| Quantified Difference | PRMT6 vs PRMT4: 1.8-fold; vs analog: 9.2-fold |
| Conditions | Recombinant human PRMT6 (full length, residues 1–375) expressed in baculovirus; recombinant human PRMT4 (full length, residues 1–608) expressed in 293F cells |
Why This Matters
This dual-activity fingerprint (25 nM/14 nM) versus structurally distinct analogs (230 nM) enables informed selection for PRMT-targeted chemical probe campaigns and establishes a quantifiable baseline for SAR optimization.
- [1] BindingDB. BDBM50194730 (CHEMBL3906680). PRMT6 IC₅₀: 25 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194730 View Source
- [2] BindingDB. BDBM50194730 (CHEMBL3906680). PRMT4 (CARM1) IC₅₀: 14 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194730 View Source
- [3] BindingDB. BDBM50158094 (CHEMBL3780926). PRMT6 IC₅₀: 230 nM. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158094 View Source
